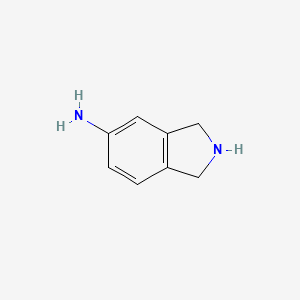

Isoindolin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIFSHPDDSIFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564155 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45766-35-6 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Isoindoline Scaffold

An In-depth Technical Guide to Isoindolin-5-amine: Core Properties and Applications for Scientific Professionals

The isoindoline heterocyclic core is a cornerstone in medicinal chemistry and materials science.[1] As an isomer of the more commonly known indoline, the isoindoline framework, which consists of a benzene ring fused to a five-membered pyrrolidine ring, is recognized as a "privileged structure." This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[1] Consequently, isoindoline derivatives are integral to numerous clinically approved drugs and bioactive molecules, with applications ranging from oncology and inflammation to hypertension and obesity.[1] this compound, in particular, represents a strategically vital building block. The presence of a primary aromatic amine at the C-5 position provides a versatile chemical handle for facile derivatization, enabling the exploration of vast chemical space in drug discovery and development programs. This guide offers a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this compound for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical Properties

This compound is a bifunctional molecule featuring a secondary aliphatic amine within the heterocyclic ring and a primary aromatic amine on the benzene ring. These features dictate its chemical reactivity and physical properties. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and data from the parent isoindoline molecule.

Chemical Structure & Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀N₂

-

Molecular Weight: 134.18 g/mol [2]

-

CAS Registry Number: 45766-35-6[2]

-

Hydrochloride Salt CAS: 503614-81-1[3]

Physical Data Summary

The following table summarizes the key physical properties. It is important to note that where specific data for this compound is unavailable, values for the parent compound, Isoindoline, are provided as an estimate and are marked accordingly.

| Property | Value / Observation | Source / Rationale |

| Appearance | Expected to be an off-white to yellow or brown solid. | General property of aromatic amines. |

| Melting Point | Data not available. | Specific to the compound; differs from parent isoindoline. |

| Boiling Point | ~221 °C (Estimate) | Based on the parent compound, Isoindoline.[4] |

| Density | ~1.05 g/mL at 25 °C (Estimate) | Based on the parent compound, Isoindoline.[4] |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Based on the parent compound, Isoindoline, and typical amine solubility.[4] |

| Storage | Store at 2-8°C under an inert atmosphere, protected from light.[2] | Recommended for amine stability. |

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound is not commonly detailed in standard literature, but a robust and high-yield pathway can be designed based on well-established chemical transformations. The most logical approach involves the reduction of a commercially available nitro-substituted precursor.

Proposed Synthesis Pathway: Catalytic Hydrogenation

The preferred method for preparing this compound is the catalytic hydrogenation of 5-nitroisoindoline. This reaction is typically clean, efficient, and high-yielding. The nitro group is readily reduced to a primary amine in the presence of a metal catalyst and a hydrogen source, without affecting the core heterocyclic structure.

Caption: Proposed synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical principles for nitro group reduction.

Objective: To synthesize this compound from 5-nitroisoindoline.

Materials:

-

5-nitroisoindoline (1.0 eq)

-

10% Palladium on activated carbon (Pd/C) (5-10 mol%)

-

Methanol (or Ethanol) as solvent

-

Hydrogen gas (H₂) balloon or ammonium formate (HCOONH₄) (4-5 eq)

-

Celite™ or a similar filtration aid

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroisoindoline (1.0 eq) in methanol (~20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under a stream of nitrogen or argon. Causality: Pd/C is an excellent catalyst for hydrogenation; adding it under inert gas prevents potential ignition of the solvent by the dry, pyrophoric catalyst.

-

Hydrogenation:

-

Method A (H₂ Gas): Purge the flask with hydrogen gas and maintain a positive pressure with a hydrogen-filled balloon.

-

Method B (Transfer Hydrogenation): Add ammonium formate (4-5 eq) to the mixture. Heat the reaction to a gentle reflux (~40-60 °C). Causality: Ammonium formate decomposes in situ to provide hydrogen, avoiding the need for a pressurized H₂ gas setup, which is often more convenient and safer for lab-scale synthesis.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), staining with a UV-active indicator or potassium permanganate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion (typically 2-6 hours).

-

Work-up and Filtration: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with additional methanol to ensure complete recovery of the product. Trustworthiness: This step is critical for removing the heterogeneous catalyst, which is essential for product purity and prevents downstream reaction interference.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting this compound can be further purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Spectroscopic Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectral features and standard protocols for analysis.

-

Expected Features:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the δ 6.5-7.5 ppm range. Due to the electron-donating effects of the two amine groups, they will be upfield relative to benzene (7.34 ppm). They will likely present as a complex ABC spin system. The proton ortho to the amino group (H-4) will be the most upfield, followed by the H-6 proton, with the H-7 proton being the most downfield.

-

Benzylic Protons (4H): The four protons of the isoindoline ring (at C-1 and C-3) are chemically equivalent. They are expected to appear as a single, sharp peak (singlet) in the δ 4.0-4.5 ppm range.

-

Amine Protons (3H): The protons of the primary aromatic amine (-NH₂) and the secondary aliphatic amine (-NH) will appear as broad singlets. The aromatic NH₂ protons typically appear between δ 3.5-5.0 ppm, while the heterocyclic NH proton may appear further upfield (δ 1.5-3.0 ppm). Their chemical shift is highly dependent on solvent and concentration. They will exchange with D₂O.

-

-

Step-by-Step Protocol:

-

Prepare a sample by dissolving ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

To confirm the identity of the NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the NH and NH₂ protons should disappear or significantly diminish.

-

-

Expected Features:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the amino group (C-5) will be significantly upfield due to shielding. The carbons ortho and para to the amino group (C-4, C-6, and C-7a) will also be shielded compared to unsubstituted benzene carbons. The carbon ipso to the pyrrolidine ring (C-3a) will be further downfield.

-

Aliphatic Carbons (2C): The two equivalent benzylic carbons (C-1 and C-3) will appear as a single peak in the aliphatic region, expected around δ 50-55 ppm.

-

-

Step-by-Step Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

Optionally, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

-

Expected Features:

-

N-H Stretching: Primary aromatic amines (Ar-NH₂) typically show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). The secondary aliphatic amine (-NH-) will show a single, weaker band in the same region.

-

C-N Stretching: Look for C-N stretching vibrations in the 1250-1350 cm⁻¹ region (aromatic) and 1020-1250 cm⁻¹ region (aliphatic).

-

Aromatic C-H Stretching: A sharp peak will be observed just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

-

-

Step-by-Step Protocol:

-

Prepare the sample using either a KBr pellet (for solids) or as a thin film on a salt plate (NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Expected Features:

-

Molecular Ion (M⁺): According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (C₈H₁₀N₂) has two nitrogen atoms, and its molecular weight is 134.18. Therefore, the molecular ion peak (M⁺) should be observed at m/z = 134.

-

Fragmentation: Expect characteristic fragmentation patterns, such as the loss of an H atom to give a stable ion at m/z = 133.

-

-

Step-by-Step Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for accurate mass determination (HRMS), or an electron ionization (EI) source for fragmentation analysis.

-

Acquire the mass spectrum.

-

Part 3: Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is of paramount importance to drug discovery due to its structural features and synthetic accessibility.

A Privileged Scaffold and Versatile Building Block

The isoindoline core is present in a multitude of FDA-approved drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can be effectively oriented within the binding pockets of enzymes and receptors. The 5-amino group serves as a key point for diversification. It is a potent nucleophile and can undergo a wide range of chemical transformations, allowing for the generation of large libraries of analogues for structure-activity relationship (SAR) studies.

Recent research highlights the utility of isoindoline derivatives as potent antibacterial agents and dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for treating inflammation.

Caption: Derivatization potential of the 5-amino group for drug discovery.

Part 4: Safety, Handling, and Toxicology

While this compound itself has not been extensively profiled, data from structurally related compounds, such as 5-Aminoisoquinoline, and general chemical safety principles for aromatic amines should guide its handling.

-

Toxicological Summary: The chemical, physical, and toxicological properties have not been thoroughly investigated. Based on related structures, it should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation. Aromatic amines as a class can be toxic and some are known carcinogens; therefore, appropriate precautions are mandatory.

GHS Hazard Information (Inferred)

-

Pictograms: (Textual description) Health Hazard, Exclamation Mark.

-

Signal Word: Warning

-

Hazard Statements:

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses with side shields or goggles.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Get medical attention if irritation develops.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

References

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminoisoquinoline. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 2. 45766-35-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound hydrochloride | 503614-81-1 [chemicalbook.com]

- 4. Isoindoline | 496-12-8 [chemicalbook.com]

- 5. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isoindolin-5-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The isoindoline nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This technical guide provides an in-depth analysis of a key derivative, Isoindolin-5-amine, a versatile building block for drug discovery and development. We will elucidate its fundamental chemical identity, including its definitive CAS number and structure, and present a comprehensive overview of its physicochemical properties. Furthermore, this guide details a robust, field-proven synthetic protocol, explaining the causal chemistry behind the procedural steps. The pivotal role of the isoindoline pharmacophore in clinical drugs is examined, highlighting how the 5-amino functional group serves as a strategic anchor for generating novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their research endeavors.

Core Chemical Identity: this compound

This compound is a bicyclic aromatic amine. Its structure consists of a benzene ring fused to a pyrrolidine ring, with an amine substituent at the C-5 position of the isoindoline core. This arrangement provides a rigid, three-dimensional structure that is frequently recognized by biological targets, classifying it as a "privileged" scaffold in medicinal chemistry.[1][2]

Structure and Identification

The unique identity of this compound is defined by the following key identifiers:

-

Chemical Structure:

(Note: A representative 2D structure image would be placed here in a formal whitepaper.)

(Note: A representative 2D structure image would be placed here in a formal whitepaper.) -

Molecular Formula: C₈H₁₀N₂[5]

-

Molecular Weight: 134.18 g/mol [5]

-

SMILES Code: NC1=CC2=CNCC2=C1[5]

Physicochemical and Handling Properties

A thorough understanding of a compound's physical properties is critical for its application in experimental settings, from storage to reaction setup and formulation.

| Property | Value | Source |

| Appearance | White to off-white solid | [6] |

| Solubility | Poor solubility in water | [6] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |

| Basicity | Exhibits properties of a weak base, typical of aromatic amines | [6] |

This table summarizes known data. Researchers should always refer to the specific batch's Certificate of Analysis (CoA) for the most accurate information.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is not commonly detailed as a final product but as a crucial intermediate. The most logical and validated pathway involves the construction of a substituted isoindoline precursor followed by the reduction of a nitro group to the target amine. This multi-step process ensures high purity and yield.

The causality behind this approach is rooted in chemical principles: the nitro group is an effective electron-withdrawing group that can direct aromatic substitution, and its reliable reduction to an amine is a cornerstone transformation in organic synthesis.[7]

Detailed Step-by-Step Methodology

This protocol is a self-validating system, where successful isolation and characterization at each step confirm the integrity of the process before proceeding.

Step 1: Synthesis of 5-Nitroisoindoline-1,3-dione from 3-Nitrophthalic Anhydride

-

Reaction Setup: To a solution of 3-nitrophthalic anhydride (1.0 eq) in glacial acetic acid, add urea (1.2 eq).

-

Thermal Cyclization: Heat the mixture to reflux (approx. 120-130°C) for 4-6 hours. The causality here is that urea serves as a source of ammonia upon thermal decomposition, which then acts as the nucleophile to form the imide ring.

-

Isolation: Cool the reaction mixture. The product, 5-Nitroisoindoline-1,3-dione, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Reduction of the Imide to 5-Nitroisoindoline

-

Reagent Preparation: In a separate flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of a strong reducing agent like Borane-THF complex (BH₃·THF) or a mixture of Sodium Borohydride (NaBH₄) and a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂).

-

Controlled Reduction: Slowly add a solution of 5-Nitroisoindoline-1,3-dione (1.0 eq) in dry THF to the reducing agent at 0°C. The rationale is to selectively reduce the two carbonyl groups of the imide to methylenes without affecting the aromatic nitro group.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the excess reducing agent with methanol or HCl. Perform a standard aqueous work-up and extract the product, 5-Nitroisoindoline, with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

-

Validation: Confirm product formation via LC-MS and ¹H NMR, observing the disappearance of carbonyl signals and the appearance of two methylene signals.

-

Step 3: Reduction of the Nitro Group to 5-Aminoisoindoline

-

Catalytic Hydrogenation: Dissolve 5-Nitroisoindoline (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of Palladium on Carbon (Pd/C, 10 mol%).

-

Reaction Execution: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. This is a highly efficient and clean method for reducing aromatic nitro groups.[3][7]

-

Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Final Validation: The structure and purity of the final compound should be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

-

Synthesis Workflow Diagram

Caption: A three-step synthetic route to this compound.

Application in Drug Discovery & Development

The isoindoline scaffold is a privileged structure found in numerous clinical drugs, including thalidomide, lenalidomide, and apremilast, which are used to treat conditions ranging from multiple myeloma to inflammatory diseases.[1][2][3] While these specific drugs are often isoindolinone or phthalimide derivatives, the core isoindoline ring provides the essential structural rigidity and orientation of functional groups for optimal receptor binding.[1][10]

This compound is a particularly valuable building block for two primary reasons:

-

Structural Core: It provides the foundational isoindoline pharmacophore.[11]

-

Synthetic Handle: The 5-amino group is a versatile nucleophile, enabling a wide range of chemical modifications. It can be readily acylated, alkylated, sulfonated, or used in coupling reactions to build diverse chemical libraries for high-throughput screening.

This strategic derivatization allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties (ADME).

Derivatization Strategy Diagram

Caption: Synthetic utility of the 5-amino group for library generation.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is mandatory.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition (C₈H₁₀N₂). Liquid Chromatography-Mass Spectrometry (LC-MS) is used to assess purity and confirm molecular weight during reaction monitoring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound, typically achieving >95% or >98% for research and development applications.

Commercial suppliers often provide access to this analytical data to validate the quality of their material.[5]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its defined structure, characterized by CAS number 45766-35-6, combined with the versatile reactivity of its 5-amino group, makes it an ideal starting point for the synthesis of novel, biologically active molecules. The robust synthetic pathways and clear analytical validation methods underscore its reliability in a research setting. As the demand for novel therapeutics continues to grow, the importance of privileged scaffolds like this compound in the design of next-generation drugs is set to increase, making it a compound of significant interest for professionals in the pharmaceutical sciences.[12]

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Preprints.org. [Link]

-

Preparation of new derivatives of isoindoline pharmacophore. (n.d.). ResearchGate. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC, NIH. [Link]

-

Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. (2022). Taylor & Francis Online. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI. [Link]

-

This compound | CAS 45766-35-6. (n.d.). Chemical-Suppliers. [Link]

-

Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. (2024). ResearchGate. [Link]

-

5-Nitroisoindoline-1,3-dione. (n.d.). Oakwood Chemical. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]

-

Synthesis of isoindolo[2,1-a]quinoline derivatives and their effects on N2-induced hypoxia. (n.d.). PubMed. [Link]

-

Synthesis of C-5 substituted isoindoline-1,3-dione linked with... (n.d.). ResearchGate. [Link]

-

Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. [Link]

-

CAS No. 89-40-7, 5-Nitroisoindoline-1,3-dione. (n.d.). 001CHEMICAL. [Link]

-

5-Aminoisoquinoline | C9H8N2. (n.d.). PubChem, NIH. [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. This compound | CAS 45766-35-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 45766-35-6|this compound|BLD Pharm [bldpharm.com]

- 6. Isoindoline | 496-12-8 [chemicalbook.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. 5-Nitroisoindoline-1,3-dione [oakwoodchemical.com]

- 9. 001chemical.com [001chemical.com]

- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoindolin-5-amine: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive overview of Isoindolin-5-amine, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, reactivity, and applications, underscoring its significance as a privileged scaffold in the design of novel therapeutics.

Core Identity: IUPAC Nomenclature and Chemical Synonyms

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a bicyclic aromatic amine that serves as a versatile intermediate in organic synthesis.

Table 1: Chemical Identity of this compound

| Parameter | Value | Source |

| IUPAC Name | 2,3-dihydro-1H-isoindol-5-amine | PubChem[1] |

| Common Synonyms | 5-Aminoisoindoline | Sigma-Aldrich[2] |

| CAS Number | 45766-35-6 | BLD Pharm[3] |

| Molecular Formula | C₈H₁₀N₂ | PubChem[1] |

| Molecular Weight | 134.18 g/mol | PubChem[1] |

The isoindoline core, a benzene ring fused to a five-membered nitrogen-containing ring, is a structural motif present in numerous natural products and synthetic compounds with significant biological activities. The strategic placement of the amino group at the 5-position of the isoindoline scaffold provides a crucial handle for further chemical modifications, making it a valuable starting material for the synthesis of compound libraries.[4]

Synthesis and Derivatization: Crafting the Core

The synthesis of the isoindoline skeleton can be achieved through various methods, often involving the cyclization of appropriate precursors. A common and efficient laboratory-scale synthesis of the parent isoindoline core involves the reaction of α,α'-dibromo-o-xylene with a primary amine in the presence of a base.[5]

A plausible and frequently employed route to this compound specifically begins with a commercially available substituted phthalimide, such as 4-nitrophthalimide. This method leverages established and reliable chemical transformations.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 5-Nitroisoindoline-1,3-dione

A well-established method for the nitration of phthalimide involves the use of a mixture of concentrated sulfuric acid and nitric acid.[6]

-

To a stirred mixture of concentrated sulfuric acid and nitric acid, cooled to 0-5 °C, phthalimide is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for a designated period to ensure complete nitration.

-

The reaction is then quenched by carefully pouring the mixture over ice, leading to the precipitation of 5-nitroisoindoline-1,3-dione.

-

The solid product is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of the Nitro Group and Imide to Afford this compound

The simultaneous reduction of the nitro group and the phthalimide moiety can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

5-Nitroisoindoline-1,3-dione is suspended in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

-

A solution of the reducing agent (e.g., LiAlH₄ in THF) is added dropwise at a controlled temperature (typically 0 °C).

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed to drive the reaction to completion.

-

The reaction is carefully quenched with water and a basic solution (e.g., NaOH) to precipitate the aluminum salts.

-

The resulting mixture is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield this compound.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoindoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. [4]this compound, as a key intermediate, has been instrumental in the development of various therapeutic agents.

As a Bioisostere and Scaffold

The rigid, bicyclic structure of the isoindoline core can serve as a bioisosteric replacement for other aromatic systems, helping to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. The amino group provides a convenient point for the attachment of pharmacophoric elements.

In the Synthesis of Bioactive Molecules

Derivatives of isoindoline have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Anticancer Agents: The isoindoline core is a key component of several anticancer drugs, including the immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma. While not directly synthesized from this compound, the structural similarity highlights the importance of the amino-substituted isoindoline framework.

-

CNS-Active Agents: The isoindoline scaffold has been explored for the development of drugs targeting the central nervous system, including dopamine receptor antagonists. [7]* Enzyme Inhibitors: Isoindoline derivatives have been investigated as inhibitors of various enzymes, showcasing the versatility of this scaffold in targeting different protein families.

The use of this compound as a starting material allows for the systematic exploration of the chemical space around this privileged core, facilitating the generation of compound libraries for high-throughput screening and lead optimization.

Spectroscopic and Analytical Characterization

For a research scientist, unambiguous characterization of a compound is paramount. While specific, high-resolution spectra for this compound are not readily available in public databases, its spectroscopic properties can be predicted based on the analysis of closely related structures and general principles of spectroscopy. [8][9] Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the range of δ 6.5-7.5 ppm. - Methylene protons (CH₂) of the isoindoline ring as singlets or multiplets around δ 4.0-4.5 ppm. - Protons of the primary and secondary amines appearing as broad singlets, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm. - Methylene carbons (CH₂) around δ 50-55 ppm. |

| FTIR (cm⁻¹) | - N-H stretching of the primary amine as two bands in the 3300-3500 cm⁻¹ region. - N-H stretching of the secondary amine as a single band in the 3300-3500 cm⁻¹ region. - Aromatic C-H stretching just above 3000 cm⁻¹. - Aliphatic C-H stretching just below 3000 cm⁻¹. - N-H bending around 1600 cm⁻¹. - Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z 134. - Fragmentation patterns corresponding to the loss of amine and methylene groups. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar aromatic amines and heterocyclic compounds can provide guidance. [10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored under an inert atmosphere. [3]* Toxicity: Aromatic amines are often associated with varying degrees of toxicity. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its dual amine functionalities, establishes it as a valuable building block for the synthesis of complex, biologically active molecules. The privileged nature of the isoindoline scaffold ensures that this compound will continue to be a key player in the ongoing quest for novel and effective therapeutics. This guide serves as a foundational resource for researchers looking to harness the potential of this remarkable chemical entity.

References

-

Sigma-Aldrich. This compound.

-

Levkov, I., et al. (2023). New (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2023(2), M1621.

-

Fisher Scientific. (2023). Safety Data Sheet: 5-Aminobenzene-1,3-diol hydrochloride.

- Reddy, K. S., et al. (2009). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry - Section B, 48B(4), 589-593.

-

Kuznetsova, S. A., et al. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134.

-

Chemical Suppliers. This compound.

- Kim, J. S., et al. (2018). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Molecules, 23(11), 2948.

-

BLD Pharm. 45766-35-6|this compound.

-

Fisher Scientific. (2010). Safety Data Sheet: 5-Aminolevulinic acid hydrochloride.

-

Royal Society of Chemistry. (2015). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- Cassis, R. O., et al. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 52(4), 1332-1336.

- Reavill, C., et al. (2001). Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 11(5), 685-688.

- Dondoni, A., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Advances, 13(18), 12235-12243.

-

Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 786–795.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Peña, M. A., et al. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Organic Letters, 12(15), 3464–3467.

-

BLD Pharm. 1394961-20-6|N-Methyl-2,3-dihydro-1H-isoindol-5-amine.

- Hidayat, H., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Hudson, K. L., et al. (2015). Synthesis of a Series of Diaminoindoles. ACS Medicinal Chemistry Letters, 6(11), 1134–1139.

-

Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed, 38711589.

-

PubChem. 2,3-Dihydro-1H-isoindol-5-amine.

-

Wang, S., et al. (2022). Building blocks used for the new isoquinoline synthesis. ResearchGate.

-

SpectraBase. 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(4-chlorophenyl)-.

-

National Institutes of Health. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

Sources

- 1. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [sigmaaldrich.cn]

- 3. 45766-35-6|this compound|BLD Pharm [bldpharm.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. US9291618B2 - Porous noble metal oxide nanoparticles, method for preparing the same and their use - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Isoindolin-5-amine: A Privileged Scaffold in Medicinal Chemistry

Abstract

The isoindoline nucleus is a cornerstone in modern drug discovery, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. This technical guide focuses on a key derivative, Isoindolin-5-amine, providing an in-depth exploration of its fundamental properties, synthesis, analytical characterization, and its pivotal role in the development of next-generation pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical and biological attributes of this versatile building block.

Core Molecular Attributes of this compound

This compound, a bicyclic aromatic amine, possesses a unique structural framework that imparts favorable pharmacokinetic and pharmacodynamic properties. The fusion of a benzene ring with a five-membered nitrogen-containing ring creates a rigid yet adaptable scaffold for molecular elaboration. The primary amine at the 5-position serves as a critical handle for derivatization, enabling the exploration of vast chemical space and the fine-tuning of biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂ | [1][2] |

| Molecular Weight | 134.18 g/mol | [1][2] |

| CAS Number | 45766-35-6 | [2] |

| Appearance | Varies (often a solid) | N/A |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [2] |

Synthesis of this compound: A Strategic Approach

While numerous methods exist for the synthesis of the isoindoline core, a common and effective strategy for introducing the 5-amino group involves the reduction of a nitro-substituted precursor. This approach is exemplified in the synthesis of related pharmaceutical compounds like Lenalidomide[3]. The following protocol outlines a representative synthesis of this compound.

Experimental Protocol: Synthesis via Nitro-Reduction

Step 1: Nitration of Phthalimide

-

To a cooled (0°C) solution of phthalimide in concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture over crushed ice, and collect the resulting precipitate by filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry to yield 4-nitrophthalimide.

Step 2: Reduction of the Phthalimide and Nitro Group

-

Suspend 4-nitrophthalimide in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere[3].

-

Heat the reaction mixture under reflux for several hours until the reduction is complete.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.

-

Filter the crude product and purify by column chromatography or recrystallization to obtain this compound.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The isoindoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and approved drugs[4]. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating optimal interactions with biological targets.

3.1. Anticancer Therapeutics:

The most prominent application of the isoindoline core is in the development of immunomodulatory drugs (IMiDs®) for the treatment of multiple myeloma[3]. Lenalidomide, a derivative of thalidomide, features a modified isoindolin-1-one backbone. The 5-amino group is a key structural feature in Lenalidomide, contributing to its binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins and subsequent anti-myeloma activity[3].

3.2. Central Nervous System (CNS) Agents:

Derivatives of isoindolin-1-one have been investigated as positive allosteric modulators (PAMs) of GABAᴀ receptors, which are important targets for antiepileptic drugs[5]. The isoindoline core serves as a scaffold to position substituents that enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain[5].

3.3. Antibacterial Agents:

Novel isoindolin-1-one derivatives incorporating a piperidine moiety have demonstrated promising antibacterial activity against phytopathogenic bacteria[6]. These compounds can disrupt the bacterial cell membrane, leading to cell collapse[6].

Caption: Simplified diagram of the mechanism of action for isoindoline-based immunomodulatory drugs.

Analytical Characterization

Robust analytical methods are crucial for ensuring the purity, identity, and stability of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for its characterization.

HPLC Method for Purity Determination

The following is a representative HPLC method that can be adapted for the analysis of this compound, based on methods for related indoline compounds[7].

Experimental Protocol: Reversed-Phase HPLC

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A starting point could be a 20:80 ratio of methanol to 0.1% TFA in water[7].

-

Flow Rate: 0.6 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the chromophore absorbs, typically around 254 nm or 280 nm.

-

Injection Volume: 5 - 20 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

NMR Spectroscopy for Structural Elucidation

-

¹H NMR: Expect signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The protons of the two methylene groups in the pyrrolidine ring would likely appear as triplets in the aliphatic region (around 3.0-4.5 ppm). The amine protons (both the secondary amine in the ring and the primary amine substituent) would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: Expect distinct signals for the aromatic carbons, with those directly attached to the nitrogen atoms shifted downfield. The two methylene carbons would appear in the aliphatic region of the spectrum.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[8].

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses[8][9].

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water[1].

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes[1].

-

If inhaled: Move the person into fresh air[1].

-

If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water[8].

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is light-sensitive and should be protected from direct sunlight[10].

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its robust and versatile scaffold, coupled with the reactive handle of the 5-amino group, provides a fertile ground for the design and synthesis of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for researchers aiming to unlock the full potential of this privileged structural motif in the pursuit of innovative medicines.

References

- Capot Chemical. (2013, October 16). MSDS of this compound hydrochloride.

- BLD Pharm. 45766-35-6|this compound.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- New Journal of Chemistry. Spectroscopic and analytical data for isoindolinone derivatives 1 Electronic Supplementary Material (ESI).

- Fisher Scientific. Safety Data Sheet - 5-Aminoisoquinoline.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.).

- MDPI. (n.d.). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules, 24(3), 5783.

- BLD Pharm. 45766-35-6|this compound|BLD Pharm.

- Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annul

- HELIX Chromatography. HPLC Methods for analysis of 5-Aminoindole.

- ECHEMI. Isoindoline SDS, 496-12-8 Safety Data Sheets.

- Organic Chemistry Portal. Synthesis of isoindolinones.

- ResearchGate. Synthesis of C-5 substituted isoindoline-1,3-dione linked with....

- ResearchGate. Synthesis of isoindolin-1-one compounds 5a–h.

- Semantic Scholar. Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A.

- Cilliers, J., et al. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.

- Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- PubMed. (2025, August 28).

- PubMed. (2024, June 5).

- MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248.

Sources

- 1. capotchem.com [capotchem.com]

- 2. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.ca [fishersci.ca]

Spectroscopic Characterization of Isoindolin-5-amine: A Predictive and Interpretive Guide

For correspondence: [email protected]

Abstract

This technical guide provides a detailed predictive analysis and interpretation framework for the spectroscopic characterization of isoindolin-5-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. It is designed to serve as a robust resource for researchers, scientists, and professionals in drug development, offering insights into the expected spectral features, methodologies for data acquisition, and a logical workflow for structural elucidation and verification.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound, a bicyclic aromatic amine, presents a unique combination of a saturated five-membered heterocyclic ring fused to a benzene ring, with an amino substituent on the aromatic portion. This distinct architecture dictates a predictable yet nuanced spectroscopic fingerprint. Understanding the individual contributions of the isoindoline core and the 5-amino group is paramount for accurate spectral interpretation.

The isoindoline scaffold is a privileged structure in medicinal chemistry, and the addition of an amino group at the 5-position offers a key site for further functionalization, making it a valuable building block in drug discovery. Precise characterization is therefore a critical first step in its application. This guide will deconstruct the anticipated spectroscopic data, providing a validated roadmap for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Proton and Carbon Landscape

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR will provide definitive information on the proton and carbon environments, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons of the isoindoline ring, and the protons of the amine and imine groups. The chemical shifts will be influenced by the electron-donating nature of the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Notes |

| Aromatic H (C4-H) | ~6.5 - 6.7 | d | J ≈ 8.0 | Ortho-coupling to C6-H. Shielded by the -NH₂ group. |

| Aromatic H (C6-H) | ~6.8 - 7.0 | dd | J ≈ 8.0, 2.0 | Ortho-coupling to C4-H and meta-coupling to C7-H. |

| Aromatic H (C7-H) | ~7.0 - 7.2 | d | J ≈ 2.0 | Meta-coupling to C6-H. |

| -NH₂ | ~4.5 - 5.5 | br s | - | Broad singlet, exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |

| Benzylic CH₂ (C1-H, C3-H) | ~4.0 - 4.5 | s | - | Expected to be a singlet due to magnetic equivalence. |

| -NH (imine) | ~2.0 - 3.0 | br s | - | Broad singlet, exchangeable with D₂O. |

Rationale: The predictions are based on the analysis of similar structures. For instance, in related isoindolinone derivatives, the aromatic protons appear in the range of 7.4-7.8 ppm, but the strong electron-donating effect of the 5-amino group in our target molecule will shift these signals significantly upfield.[1] The benzylic protons in the isoindoline core are typically observed around 4-5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon atoms and information about their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C5 (Ar-NH₂) | ~145 - 150 | Strongly deshielded due to the attached nitrogen, but also influenced by resonance. |

| C7a (Ar-C) | ~135 - 140 | Quaternary carbon at the ring junction. |

| C3a (Ar-C) | ~130 - 135 | Quaternary carbon at the ring junction. |

| C6 (Ar-CH) | ~115 - 120 | Shielded due to the ortho amino group. |

| C4 (Ar-CH) | ~110 - 115 | Shielded due to the para amino group. |

| C7 (Ar-CH) | ~105 - 110 | Shielded due to the ortho amino group. |

| C1, C3 (Benzylic CH₂) | ~50 - 55 | Aliphatic carbons adjacent to a nitrogen and an aromatic ring. |

Rationale: The chemical shifts for the aromatic carbons are predicted based on the known substituent effects of an amino group on a benzene ring, which causes significant upfield shifts for the ortho and para carbons. Data from various isoindoline derivatives confirms the expected range for the benzylic carbons.[2]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable N-H protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Perform a D₂O exchange experiment to confirm the -NH and -NH₂ protons. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of the N-H bonds in the amine and imine groups, as well as the C-N and aromatic C-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| Primary Amine (-NH₂) | Asymmetric N-H Stretch | ~3400 - 3500 | Medium | Two distinct bands are expected for the primary amine.[3] |

| Symmetric N-H Stretch | ~3300 - 3400 | Medium | [3] | |

| N-H Bend (Scissoring) | ~1580 - 1650 | Strong | [3] | |

| Secondary Amine (-NH-) | N-H Stretch | ~3300 - 3500 | Medium-Weak | May overlap with the -NH₂ stretches. |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 | Medium-Weak | |

| Aliphatic C-H | C-H Stretch | ~2850 - 2960 | Medium-Weak | |

| Aromatic C=C | C=C Stretch | ~1450 - 1600 | Medium-Strong | Multiple bands are expected. |

| C-N | C-N Stretch | ~1250 - 1350 | Medium-Strong | Aromatic C-N stretch is typically stronger and at a higher wavenumber than aliphatic C-N.[3] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₈H₁₀N₂. The calculated monoisotopic mass is 134.0844 g/mol . The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 134.

-

Key Fragmentation Patterns:

-

Loss of NH₂: A fragment at m/z = 118, corresponding to the loss of the amino group.

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

-

Benzylic Cleavage: Fragmentation of the isoindoline ring can lead to various smaller fragments.

-

Experimental Protocol for MS Data Acquisition

-

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Sample Introduction: The sample can be introduced directly via a solid probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragments.

Integrated Spectroscopic Analysis Workflow

A logical and systematic approach is crucial for the unambiguous structural confirmation of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently acquire and interpret experimental results, ensuring the structural integrity of this important chemical building block. The provided protocols and interpretive rationale are designed to be a valuable resource for scientists engaged in the synthesis and application of isoindoline derivatives.

References

-

MDPI. (2020). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molecules. [Link]

- SpectraBase. (n.d.). 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(4-chlorophenyl)- - Optional[13C NMR]. John Wiley & Sons, Inc.

- ResearchGate. (2020). 13C-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione.

- Royal Society of Chemistry. (2014).

- HETEROCYCLES. (2015). Synthesis of some new isoindoline-1,3-dione based heterocycles. Vol. 91, No. 2.

-

PubChem. (n.d.). 5-Aminoisoquinoline. National Center for Biotechnology Information. [Link]

- ResearchGate. (2006).

-

NIST. (n.d.). 5-Aminoindole. NIST WebBook, SRD 69. [Link]

- ResearchGate. (2018). 1H NMR spectrum fragment for diastereomeric mixture of isoindolinone....

- SpectraBase. (n.d.). Isoindoline derivative - Optional[FTIR] - Spectrum. John Wiley & Sons, Inc.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

- Semantic Scholar. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A.

- Tokyo Chemical Industry. (n.d.). 4-Aminoisoindoline-1,3-dione.

- ChemicalBook. (2023). 5-broMo-3-chloropyridazine.

- BLD Pharm. (n.d.). 1196155-33-5|5-Bromo-3-chloropyridazine.

- Chemsrc. (2023). Isoquinolin-5-amine.

- ChemScene. (n.d.). 1196155-33-5 | 5-Bromo-3-chloropyridazine.

- NFDI4Chem. (2016). 5-Aminoindole; LC-ESI-QQ; MS2; CE:30 V; [M+H]+.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MDPI. (2019).

- Sigma-Aldrich. (n.d.). 5-bromo-3-chloropyridazine.

- ChemicalBook. (n.d.). 1196155-33-5(5-broMo-3-chloropyridazine).

-

PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information. [Link]

- BLD Pharm. (n.d.). 1875-48-5|2-Aminoisoindoline-1,3-dione.

- BLD Pharm. (n.d.). 19171-19-8|4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of Isoindolin-5-amine

Introduction: Unveiling the Physicochemical Landscape of Isoindolin-5-amine

This compound, a key heterocyclic amine building block, is of significant interest to researchers in medicinal chemistry and materials science. Its unique structural motif, featuring a bicyclic aromatic amine, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials.[1] A comprehensive understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective utilization in any research and development endeavor. This guide provides a detailed exploration of the solubility and stability profile of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. While specific public-domain data for this compound is limited, this guide leverages established principles of physical organic chemistry and analytical science to provide a robust framework for its assessment.

Part 1: The Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key starting material is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. The "like dissolves like" principle is a foundational concept in predicting solubility.[2] this compound, with its aromatic rings and an amine functional group, possesses both hydrophobic and hydrophilic characteristics, suggesting a nuanced solubility profile across a range of solvents.

Predicted Solubility Characteristics

Based on its structure, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in non-polar organic and aqueous media. The primary amine group can participate in hydrogen bonding, enhancing its solubility in protic solvents. Conversely, the isoindoline core contributes to its lipophilicity.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the amine group. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |

| Non-Polar Aprotic | Hexane, Toluene | Low | Mismatch in polarity. |

| Aqueous | Water | Low | The hydrophobic isoindoline core dominates. |

| Aqueous (Acidic) | Dilute HCl | High | Protonation of the amine group to form a more soluble salt. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at a specified temperature.

Materials:

-

This compound (CAS: 45766-35-6)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO, hexane)

-

Scintillation vials or glass tubes with screw caps

-

Shaking incubator or orbital shaker

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[3]

-

Syringe filters (0.45 µm)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing of the solid with the solvent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample using a validated stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[3]

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Part 2: The Stability Profile of this compound

Understanding the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are an essential component of this assessment, providing insights into the intrinsic stability of the molecule under various stress conditions.[4][5]

Predicted Stability and Potential Degradation Pathways

Amines are known to be susceptible to oxidation and reactions under certain pH conditions.[6] The isoindoline ring system is generally stable, but the amine functionality of this compound is a potential site for degradation.

-

Oxidative Degradation: The primary amine group can be oxidized to form various products, including nitroso, nitro, and dimeric impurities. The presence of atmospheric oxygen or oxidizing agents can facilitate this process.

-

Acidic and Basic Degradation: While the isoindoline core is relatively stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or other rearrangements. However, significant degradation under hydrolytic stress is generally not expected for this class of compounds.[7]

-

Photostability: Aromatic amines can be susceptible to photodegradation, leading to the formation of colored degradants.

Forced Degradation Studies: A Comprehensive Protocol

The following protocol outlines a systematic approach to conducting forced degradation studies on this compound, in line with ICH guidelines.[4]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)[8]

Protocol:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-PDA-MS method. The PDA detector will help in assessing peak purity, while the MS will aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Analyze the mass spectral data to propose structures for the major degradation products.

-

Diagram 2: Workflow for Forced Degradation Studies

Caption: A systematic workflow for conducting forced degradation studies on this compound.

Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While specific published data may be scarce, the principles and protocols outlined herein offer a robust and scientifically sound approach for researchers and drug development professionals. By systematically evaluating these critical physicochemical properties, scientists can confidently advance their research, whether it involves the synthesis of novel therapeutics or the development of innovative materials. The provided experimental workflows serve as a practical starting point for generating the necessary data to support any research or regulatory endeavor involving this compound.

References

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 11, 2026, from [Link]

-

HPLC Methods for analysis of 5-Aminoindole. (n.d.). HELIX Chromatography. Retrieved January 11, 2026, from [Link]

-

Results of forced degradation studies. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. (2024, January 23). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). MedCrave. Retrieved January 11, 2026, from [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave. Retrieved January 11, 2026, from [Link]

-

503614-81-1 | this compound hydrochloride | Chiralblock. (n.d.). Chiralblock. Retrieved January 11, 2026, from [Link]

-

Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 11, 2026, from [Link]

-

Synthesis and characterisation of some amidino derivatives of the heterocyclic analogues of Benzo-TCNQ. (n.d.). Durham University. Retrieved January 11, 2026, from [Link]

-

5-Aminoisoquinoline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2016, August 29). NIH. Retrieved January 11, 2026, from [Link]

-

Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (n.d.). SAS Publishers. Retrieved January 11, 2026, from [Link]

-

Are amines soluble in organic solvents? (2018, March 30). Quora. Retrieved January 11, 2026, from [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions. Retrieved January 11, 2026, from [Link]

-

Stability-indicating chromatographic methods for the determination of sertindole. (2013, June 2). PubMed. Retrieved January 11, 2026, from [Link]

-